molecular formula C12H12BrNO2 B8288799 5-Bromo-3-isopropyl-1H-indole-7-carboxylic acid

5-Bromo-3-isopropyl-1H-indole-7-carboxylic acid

Cat. No. B8288799
M. Wt: 282.13 g/mol
InChI Key: REHFWLFBRABSCT-UHFFFAOYSA-N
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Patent
US08765792B2

Procedure details

To a stirred solution of 5-bromo-3-(1-methylethyl)-1H-indole-7-carbonitrile (1.66 g, 6.31 mmol) in EtOH (45 mL) and water (15 mL) was added 6 N NaOH (10 mL, 60.0 mmol). The reaction was heated at reflux (100° C. oil bath) under N2 for 72 h. LCMS showed that the reaction was complete after 24 h. The reaction was cooled to RT, evaporated to near dryness, diluted with water (˜100 mL), and acidified with 6 N HCl (10 mL). The suspension was triturated, filtered, washed with water and dried under vacuum to give the product 5-bromo-3-(1-methylethyl)-1H-indole-7-carboxylic acid (2.29 g, 8.12 mmol, 129% yield) as an off-white solid. MS (ES)+ m/e 282.4 [M+H]+.
Quantity
1.66 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=C(C#N)[CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:13]([CH3:15])[CH3:14].[OH-:16].[Na+].[CH3:18][CH2:19][OH:20]>O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[C:18]([C:19]([OH:16])=[O:20])[CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:13]([CH3:15])[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
BrC=1C=C2C(=CNC2=C(C1)C#N)C(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
reactant
Smiles
CCO
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to RT
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
diluted with water (˜100 mL)
CUSTOM
Type
CUSTOM
Details
The suspension was triturated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C2C(=CNC2=C(C1)C(=O)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.12 mmol
AMOUNT: MASS 2.29 g
YIELD: PERCENTYIELD 129%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.